{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}methanamine
Overview
Description
{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}methanamine is a useful research compound. Its molecular formula is C11H12FN3 and its molecular weight is 205.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Alzheimer's Disease Treatment
A series of 3-aryl-1-phenyl-1H-pyrazole derivatives, similar in structure to "{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}methanamine," were synthesized and evaluated for their potential in treating Alzheimer's disease. These compounds showed promising acetylcholinesterase (AChE) and selective monoamine oxidase-B (MAO-B) inhibitory activities, indicating their relevance in developing treatments for neurodegenerative diseases. The study highlights the importance of the fluorophenyl group in enhancing MAO-B inhibitory activity, suggesting that derivatives of the mentioned compound could be valuable in Alzheimer's research (Kumar et al., 2013).
Organic Synthesis Methodology
Research on ambient-temperature synthesis techniques includes the development of novel (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine compounds through a condensation reaction. Such methodologies offer efficient pathways for creating structurally related compounds, which could have various scientific applications, including the synthesis of complex organic molecules (Becerra et al., 2021).
Structural Chemistry
The study of isostructural 4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles provides insights into the structural characteristics of these compounds. Single crystal diffraction methods were used to determine their structure, demonstrating the role of fluorophenyl groups in influencing molecular conformation and interactions, which is relevant for the design of materials with specific physical properties (Kariuki et al., 2021).
Antimicrobial Activity
Compounds featuring the pyrazole ring have been explored for their antimicrobial properties. For instance, a study on substituted phenyl pyrazole derivatives synthesized from 3-(4-chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole highlighted their herbicidal activity against various weed species. Such research underscores the potential of "this compound" derivatives in developing new antimicrobial agents (Zhou et al., 2010).
Mechanism of Action
Target of Action
Many compounds with similar structures are known to interact with various receptors in the body. These could include G-protein coupled receptors, ion channels, or enzymes. The specific target would depend on the exact structure of the compound and its chemical properties .
Mode of Action
Once the compound binds to its target, it can either activate or inhibit the function of the target. This can lead to changes in cellular signaling pathways, leading to changes in cell function .
Biochemical Pathways
The exact pathways affected would depend on the specific target of the compound. For example, if the compound targets a receptor involved in inflammatory responses, it could affect pathways related to inflammation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors such as solubility, stability, and size can influence how well the compound is absorbed, how it is distributed in the body, how it is metabolized, and how it is excreted .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific pathways it affects. This could range from changes in gene expression to alterations in cell function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
Properties
IUPAC Name |
[1-[(3-fluorophenyl)methyl]pyrazol-4-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3/c12-11-3-1-2-9(4-11)7-15-8-10(5-13)6-14-15/h1-4,6,8H,5,7,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHAYEXRVHUNPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=C(C=N2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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